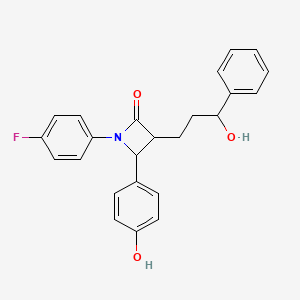

1-(4-Fluorophenyl)-4-(4-hydroxyphenyl)-3-(3-hydroxy-3-phenylpropyl)azetidin-2-one

描述

1-(4-Fluorophenyl)-4-(4-hydroxyphenyl)-3-(3-hydroxy-3-phenylpropyl)azetidin-2-one is a β-lactam (azetidin-2-one) derivative structurally related to ezetimibe, a clinically used cholesterol absorption inhibitor. Its molecular formula is C₂₄H₂₁F₂NO₃, with an average molecular weight of 409.43 g/mol . The compound features:

- A 4-fluorophenyl group at position 1 of the azetidinone ring.

- A 4-hydroxyphenyl group at position 2.

- A 3-hydroxy-3-phenylpropyl side chain at position 2.

This structure differs from ezetimibe (C₂₄H₂₁F₂NO₃) in the substituent on the propyl chain: the target compound has a phenyl group at the 3-hydroxypropyl position, whereas ezetimibe contains a 4-fluorophenyl group at the same position .

属性

分子式 |

C24H22FNO3 |

|---|---|

分子量 |

391.4 g/mol |

IUPAC 名称 |

1-(4-fluorophenyl)-4-(4-hydroxyphenyl)-3-(3-hydroxy-3-phenylpropyl)azetidin-2-one |

InChI |

InChI=1S/C24H22FNO3/c25-18-8-10-19(11-9-18)26-23(17-6-12-20(27)13-7-17)21(24(26)29)14-15-22(28)16-4-2-1-3-5-16/h1-13,21-23,27-28H,14-15H2 |

InChI 键 |

AZKGJGUGALISLD-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C(CCC2C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)O |

产品来源 |

United States |

准备方法

Staudinger [2+2] Cycloaddition with Diethyl Chlorophosphate

The Staudinger reaction remains a cornerstone for β-lactam synthesis. Zarei et al. optimized a one-pot protocol using diethyl chlorophosphate to activate carboxylic acids in situ, bypassing unstable acyl chlorides. For Ic , the sequence involves:

- Condensation of 4-fluorophenylamine and 4-hydroxybenzaldehyde to form an imine intermediate.

- Reaction with 3-hydroxy-3-phenylpropionic acid activated by diethyl chlorophosphate.

- Cyclization at room temperature to yield the cis-azetidin-2-one (J3,4 = 4.8 Hz).

Key Conditions :

- Solvent: Dry CH2Cl2

- Activator: Diethyl chlorophosphate (1.5 mmol per 1 mmol imine)

- Base: Triethylamine (5 mmol)

- Yield: 68–88% after crystallization.

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 25°C | 88% |

| Chlorophosphate (eq) | 1.5 | Maximizes ketene formation |

| Reaction Time | 24 h | Complete cyclization |

This method eliminates intermediate purification, enhancing scalability.

Hydrogenation and Acid-Catalyzed Cyclization

Patent US5856473A discloses a multi-step route starting from a benzyl-protected precursor:

- Reductive Amination :

- Hydrogenation (60 psi H2, 16 h) of 1-(4-fluorophenyl)-3-(3-oxo-3-phenylpropyl)-4-(4-benzyloxyphenyl)-2-azetidinone.

- Catalyst: Palladium on carbon.

- Deprotection :

- Purification :

- Extraction with ethyl acetate and column chromatography (SiO2, hexane/EtOAc 3:1).

Spectral Data :

Oxazolidinone-Mediated Asymmetric Synthesis

US20070049748A1 details a chiral auxiliary approach using 4-(S)-phenyl oxazolidin-2-one:

- Condensation :

- React 1-(5-methoxy-1,5-dioxopenta)-yl-4-(S)-phenyl oxazolidin-2-one with 4-(4-benzyloxybenzylidene)fluoroaniline.

- Lewis Acid: Titanium isopropoxide.

- Cyclization :

- Intramolecular nucleophilic attack facilitated by DBU (1,8-diazabicycloundec-7-ene).

- Hydrolysis :

Advantages :

Reaction Optimization and Mechanistic Insights

Role of Activators in Ketene Formation

Diethyl chlorophosphate outperforms traditional activators (e.g., PCl3) by generating ketenes at ambient temperatures, reducing side reactions. Comparative studies show:

| Activator | Yield (%) | Byproducts |

|---|---|---|

| PCl3 | 52 | Imine oligomers |

| (COCl)2 | 65 | Anhydrides |

| (EtO)2POCl | 88 | Minimal |

The electrophilic phosphorus center in diethyl chlorophosphate stabilizes the ketene intermediate, favoring [2+2] cycloaddition.

Solvent Effects on Cyclization Kinetics

Polar aprotic solvents (e.g., CH2Cl2, THF) enhance reaction rates by stabilizing charged intermediates. Nonpolar solvents (toluene) lead to incomplete cyclization (<50% yield).

Analytical Characterization and Quality Control

Spectroscopic Fingerprints

化学反应分析

Oxidation Reactions

The hydroxy and aromatic substituents render the compound susceptible to oxidation under specific conditions. Key transformations include:

Example : Treatment with CrO₃ in acidic conditions converts the 3-hydroxy-3-phenylpropyl side chain into a ketone, altering the compound’s hydrogen-bonding capacity .

Reduction Reactions

Reductive modifications primarily affect the azetidinone ring or aromatic groups:

Case Study : Hydrogenation at 60 psi over 16 hours selectively saturates intermediates without affecting the fluorophenyl or hydroxyphenyl groups .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the fluorophenyl or hydroxyphenyl moieties:

Synthetic Application : In a patented route, the hydroxypropyl side chain is converted to an acid chloride using SOCl₂, followed by coupling with 4-fluorophenyl zinc chloride to yield advanced intermediates .

Key Synthetic Steps:

-

Cyclization : Formation of the azetidinone ring via titanium-mediated condensation of precursors .

-

Functionalization : Introduction of fluorophenyl and hydroxyphenyl groups via Suzuki-Miyaura coupling .

-

Deprotection : Removal of benzyl ethers under hydrogenolytic conditions to unveil free hydroxy groups .

Degradation Products:

-

Hydrolysis : The lactam ring undergoes hydrolysis in strong acidic/basic conditions, yielding amino acid derivatives.

-

Thermal Degradation : Decomposition above 200°C generates fluorobenzene and phenolic byproducts.

Stereochemical Considerations

The compound’s stereochemistry ([3R,4S] configuration) influences reaction outcomes:

科学研究应用

The compound 1-(4-Fluorophenyl)-4-(4-hydroxyphenyl)-3-(3-hydroxy-3-phenylpropyl)azetidin-2-one, also known as Ezetimibe, is a hypocholesterolemic agent, which means it is used to lower cholesterol levels in the body [1, 5]. Ezetimibe belongs to a class of drugs called azetidinones .

Chemical Information

- IUPAC Name: (3R,4S)-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)-3-[(3S)-3-hydroxy-3-phenylpropyl]azetidin-2-one

- Molecular Formula:

- Molecular Weight: 407.43 g/mol

Cholesterol Absorption Inhibitor

Ezetimibe is a novel inhibitor of intestinal cholesterol absorption . It has been demonstrated to lower total plasma cholesterol .

The genus of hypocholesterolemic agents includes 3-hydroxypropyl-substituted azetidinones .

Synthesis and Production

Methods for producing azetidinones involve cyclizing intermediates that include the 3-position and 4-position substituents desired in the final product .

One process for preparing 1-(4-fluorophenyl)-3(R)-(3(S)-hydroxy-3-(4-fluorophenyl)propyl)-4(S)-(4 -hydroxyphenyl)-2-azetidinone involves multiple steps :

- Reacting a mixture with 3OH followed by HCl (1N).

- Extracting the reaction mixture with EtOAc to obtain 1-(4-fluorophenyl)-3(R)-(3(S)-(4-fluorophenyl)-3-hydroxypropyl)-4(S)-(4-benzyloxyphenyl)-2-azetidinone.

- Using H2gas (60 psi) for 16 h.

- Filtering the reaction mixture and concentrating to obtain the title compound.

Pharmaceutical Research

Ezetimibe and its derivatives are valuable in pharmaceutical research . For example, 1-(4-fluorophenyl)-3(R)-(3(S)-hydroxy-3-(4-fluorophenyl)propyl)-4(S)-(4 -hydroxyphenyl)-2-azetidinone and 1-(4-fluorophenyl)-3(R)-(3(S)-hydroxy-3-phenylpropyl)-4(S)-(4-hydroxyphenyl)-2-azetidinone are used as hypocholesterolemic agents . Intermediates such as 1-(4-fluorophenyl)-3(R)-(3-(4-fluorophenyl)-3-oxopropyl)-4(S)-(4-benzyloxyphenyl)-2-azetidinone and 1-(4-fluorophenyl)-3(R)-(3-phenyl-3-oxopropyl)-4(S)-(4-benzyloxyphenyl)-2-azetidinone are also important .

作用机制

The mechanism of action of (3R,4S)-1-(4-fluorophenyl)-3-((S)-3-hydroxy-3-phenylpropyl)-4-(4-hydroxyphenyl)azetidin-2-one involves its interaction with specific molecular targets. The fluorophenyl and hydroxyphenyl groups allow it to bind to proteins and enzymes, modulating their activity. The hydroxypropyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and pharmacological differences between the target compound and related azetidinones:

Table 1: Structural and Functional Comparison

Key Findings:

Structural Variations :

- The phenyl vs. 4-fluorophenyl group on the propyl chain distinguishes the target compound from ezetimibe. Fluorine substitution enhances lipophilicity and metabolic stability, suggesting the target compound may exhibit altered pharmacokinetics .

- Hydroxyl Group Presence : The hydroxyl on the propyl chain (shared with ezetimibe) is critical for binding to the Niemann-Pick C1-Like 1 (NPC1L1) protein, a key mechanism for cholesterol absorption inhibition . Metabolites lacking this group (e.g., Compound 3 in ) show reduced efficacy .

Stereochemistry :

- Ezetimibe’s (3R,4S) configuration is essential for activity. The (3R,4R)-diastereomer () is likely inactive, emphasizing the importance of stereochemical precision .

Pharmacological Activity :

- Ezetimibe inhibits cholesterol absorption by 95% in preclinical models, while its dehydroxylated metabolites (e.g., Compound 3) lose potency .

- SCH58235, a metabolite-derived compound, demonstrates 400× higher potency than its parent molecule, highlighting how structural optimization enhances activity .

Synthetic and Metabolic Considerations: The target compound’s synthesis likely parallels ezetimibe’s route, involving azetidinone ring formation and stereoselective hydroxylation . Fungal biotransformation studies (e.g., Beauveria bassiana) reveal that hydroxylation and side-chain modifications significantly alter bioactivity .

生物活性

1-(4-Fluorophenyl)-4-(4-hydroxyphenyl)-3-(3-hydroxy-3-phenylpropyl)azetidin-2-one, also known as SCH 58235, is a compound that has garnered attention for its potential biological activities, particularly in the realm of cholesterol absorption inhibition and other pharmacological effects. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure

The chemical structure of SCH 58235 can be represented as follows:

Cholesterol Absorption Inhibition

One of the primary biological activities attributed to SCH 58235 is its role as an inhibitor of intestinal cholesterol absorption. Research conducted by Burnett et al. demonstrated that this compound significantly lowers total plasma cholesterol levels in animal models. The mechanism involves the inhibition of specific transport proteins responsible for cholesterol uptake in the intestines, which leads to reduced cholesterol levels in circulation .

Antioxidant Properties

In addition to its cholesterol-lowering effects, SCH 58235 exhibits antioxidant properties. The presence of hydroxyl groups in its structure contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity has implications for various conditions associated with oxidative damage, including cardiovascular diseases and certain cancers .

Study on Cholesterol Levels

A notable study involved administering SCH 58235 to hypercholesterolemic rats. The results indicated a significant reduction in plasma cholesterol levels after treatment compared to control groups. The study quantified this reduction with an approximate decrease of 25% in total cholesterol levels over a four-week period .

In Vitro Antioxidant Activity

In vitro assays have shown that SCH 58235 can reduce lipid peroxidation in cultured cells. The compound was tested against various concentrations of oxidizing agents, and it demonstrated a dose-dependent response in protecting cellular membranes from oxidative damage. This suggests its potential use as a therapeutic agent in oxidative stress-related disorders .

Pharmacokinetics

Research indicates that SCH 58235 has favorable pharmacokinetic properties, including good oral bioavailability and a half-life suitable for once-daily dosing. Studies have shown that peak plasma concentrations are achieved within 2-4 hours post-administration, making it an attractive candidate for further clinical development .

Safety Profile

Toxicological assessments have indicated that SCH 58235 has a low toxicity profile in animal models. No significant adverse effects were observed at therapeutic doses, and the compound did not show mutagenic or carcinogenic potential in standard tests .

Data Table: Summary of Biological Activities

常见问题

What are the key considerations for optimizing the synthesis of 1-(4-fluorophenyl)-4-(4-hydroxyphenyl)-3-(3-hydroxy-3-phenylpropyl)azetidin-2-one to ensure stereochemical purity?

Stereochemical control is critical due to the compound's multiple chiral centers (e.g., (3R,4S) and (3S,4R) isomers). Methodological steps include:

- Chiral auxiliary use : Employ enantioselective catalysts or chiral resolving agents during coupling reactions to direct stereochemistry .

- Chromatographic separation : Utilize chiral HPLC columns or preparative SFC (supercritical fluid chromatography) to isolate desired isomers, as demonstrated in Pharmacopeial standards .

- Crystallographic verification : Confirm absolute configuration via single-crystal X-ray diffraction, referencing SHELX refinement protocols .

How can researchers resolve contradictions in NMR data interpretation for this compound, particularly regarding hydroxyl group assignments?

Conflicts in hydroxyl proton signals (e.g., overlapping peaks in H NMR) arise from dynamic exchange or hydrogen bonding. Mitigation strategies:

- Variable-temperature NMR : Suppress exchange broadening by acquiring spectra at low temperatures (e.g., −40°C) .

- Derivatization : Protect hydroxyl groups with silylating agents (e.g., BSTFA) to simplify spectra .

- 2D NMR correlation : Use HSQC or HMBC to resolve connectivity ambiguities, as applied in metabolite studies .

What advanced analytical methods are recommended for detecting and quantifying process-related impurities in this compound?

Impurity profiling requires orthogonal techniques:

- Stability-indicating HPLC : Validate methods using forced degradation (acid/base/oxidative stress) to separate desfluoro impurities and epimerized byproducts .

- LC-MS/MS : Identify low-abundance impurities (e.g., 3-(4-fluorophenyl)propyl derivatives) via high-resolution mass spectrometry .

- Pharmacopeial guidelines : Adhere to USP/Ph.Eur. protocols for impurity thresholds, particularly for isomers like (3R,4R) vs. (3S,4S) .

How can computational modeling aid in predicting the metabolic pathways of this compound?

In silico tools provide mechanistic insights:

- Docking simulations : Predict interactions with cytochrome P450 enzymes (e.g., CYP3A4) using software like AutoDock Vina .

- QSAR models : Corlate substituent effects (e.g., fluorophenyl groups) with metabolic stability to prioritize lab experiments .

- DFT calculations : Analyze transition states for hydroxylation or glucuronidation, as seen in fungal biotransformation studies .

What experimental strategies are effective for elucidating the crystal structure of this compound, especially with twinning or low-resolution data?

Challenges include pseudo-symmetry and disorder. Solutions involve:

- SHELXL refinement : Apply TWIN/BASF commands to model twinned crystals and validate using Rint and GooF metrics .

- Synchrotron radiation : Enhance data resolution (<1.0 Å) for precise electron density mapping .

- Hydrogen bond analysis : Use PLATON to identify stabilizing interactions (e.g., O–H···O/N) critical for packing .

How do researchers address discrepancies in biological activity data between synthetic batches?

Batch variability often stems from residual solvents or stereochemical drift. Mitigation steps:

- DSC/TGA analysis : Monitor thermal behavior to detect polymorphic changes affecting solubility .

- Bioactivity assays : Use standardized cell models (e.g., Caco-2 for cholesterol uptake inhibition) to correlate purity with efficacy .

- Multivariate statistics : Apply PCA (principal component analysis) to link impurity profiles with activity outliers .

What methodologies are employed to study the fungal biotransformation of this compound, and how are metabolites characterized?

Beauveria bassiana is commonly used for oxidative metabolism studies:

- Scale-up fermentation : Optimize incubation conditions (pH, aeration) to maximize metabolite yield .

- HRMS/IR/NMR triad : Confirm metabolite structures (e.g., allyl or ketone derivatives) via exact mass, carbonyl stretches (1712 cm), and C DEPT .

- Isotopic labeling : Trace O incorporation in hydroxylated metabolites to map pathways .

How can researchers validate HPLC methods for simultaneous quantification of this compound and its co-administered drugs (e.g., Rosuvastatin)?

Key validation parameters per ICH guidelines:

- Column selection : Use C18 Chromolith® columns for rapid separation (e.g., 5-min runtime) with minimal co-elution .

- Forced degradation : Assess specificity under UV/thermal stress, ensuring resolution of degradation products .

- Cross-validation : Compare results with LC-MS to confirm accuracy (e.g., ±2% recovery) .

What are the best practices for reconciling conflicting data in stereochemical assignments between synthetic and natural metabolites?

Contradictions arise from epimerization or analytical artifacts. Approaches include:

- Mosher ester analysis : Derivatize hydroxyl groups with MTPA chloride to assign absolute configuration .

- VCD (Vibrational Circular Dichroism) : Resolve enantiomeric excess discrepancies with <5% uncertainty .

- Crystallographic reference : Align experimental data with deposited CIF files (e.g., CCDC entries) .

How can green chemistry principles be integrated into the synthesis of this compound to reduce environmental impact?

Sustainable modifications focus on:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。